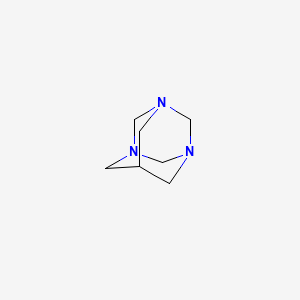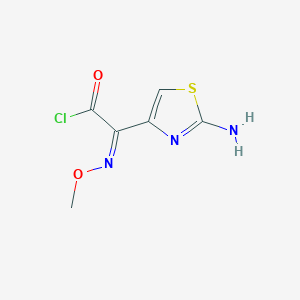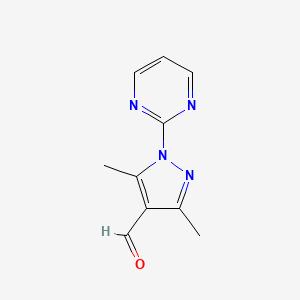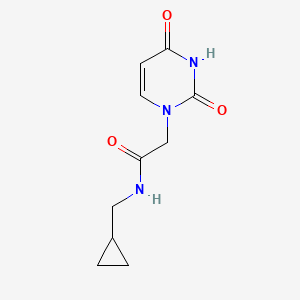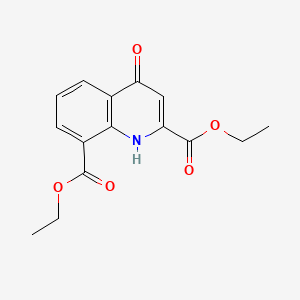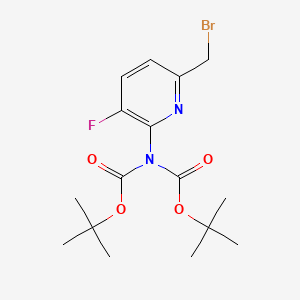
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromomethyl group, a fluoropyridinyl moiety, and an iminodicarbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes bromination to introduce the bromomethyl group. This is followed by the reaction with di-tert-butyl iminodicarbonate under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a variety of oxidized products .
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoropyridinyl moiety can influence the compound’s binding affinity and specificity towards certain targets. The iminodicarbonate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl iminodicarboxylate: A related compound with similar structural features but lacking the bromomethyl and fluoropyridinyl groups.
N-Boc-tert-butylcarbamate: Another similar compound used in organic synthesis with different functional groups.
Uniqueness
These structural features make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C16H22BrFN2O4 |
|---|---|
Molekulargewicht |
405.26 g/mol |
IUPAC-Name |
tert-butyl N-[6-(bromomethyl)-3-fluoropyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H22BrFN2O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11(18)8-7-10(9-17)19-12/h7-8H,9H2,1-6H3 |
InChI-Schlüssel |
OYBAFOMQHGHCNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC(=N1)CBr)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


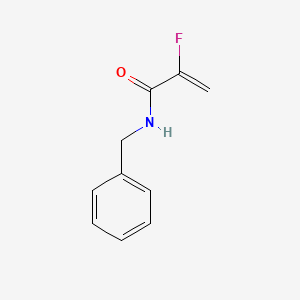
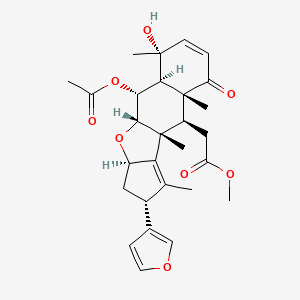
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
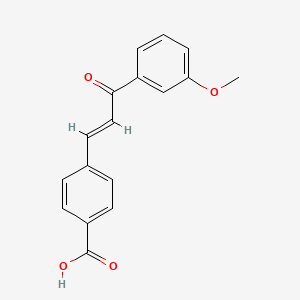
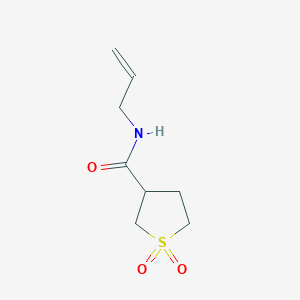
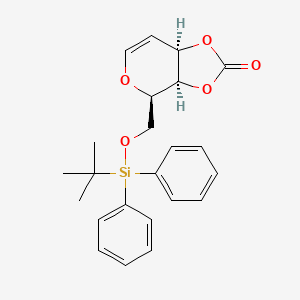
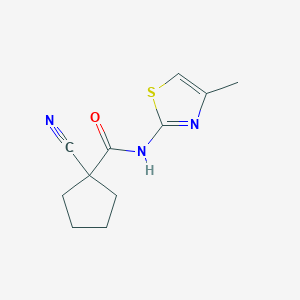
![(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate](/img/structure/B14902334.png)
![4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)
